molecular formula C4H11NO B1274107 O-Butylhydroxylamine CAS No. 5622-77-5

O-Butylhydroxylamine

Cat. No. B1274107
CAS RN: 5622-77-5
M. Wt: 89.14 g/mol
InChI Key: WCVVIGQKJZLJDB-UHFFFAOYSA-N
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Description

O-Butylhydroxylamine is a chemical compound that is part of a broader class of hydroxylamines, which are characterized by the presence of an amino group (NH2) and a hydroxyl group (OH) attached to the same carbon atom. These compounds are known for their nucleophilic properties and are often used in various organic synthesis reactions. The introduction of aliphatic amino and hydroxy groups to keto steroids using O-substituted hydroxylamines, such as (aminooxy)butyl- and -hexylamines and alcohols, has been demonstrated to be an effective method for derivatizing keto steroids in an alkaline alcoholic solution .

Synthesis Analysis

The synthesis of O-substituted hydroxylamines can be achieved through the Ing-Manske modification of the Gabriel synthesis, which allows for the introduction of aliphatic amino or hydroxy groups with a spacer arm to compounds like testosterone and cortisol . Another method involves the reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate in tetrahydrofuran at low temperatures, which provides a way to synthesize O-tert-butyl-N,N-disubstituted hydroxylamines by direct N-O bond formation . Additionally, N,O-bis(tert-butoxycarbonyl)-hydroxylamine has been synthesized from hydroxylamine hydrochloride and di-tert-butyl dicarbonate, offering an improvement in safety over previous methods .

Molecular Structure Analysis

The molecular structure of O-Butylhydroxylamine derivatives can be complex, as seen in the synthesis and characterization of 4,6-O-butylidene-N-(2-hydroxybenzylidene)-β-D-glucopyranosylamine. This compound exhibits a tridentate ONO ligation-core and has been characterized using analytical, spectral, and single-crystal X-ray diffraction methods. The crystal structure confirmed the presence of the β-anomer and revealed C-1-N-glycosylation, with the saccharide unit exhibiting a 4C1 chair conformation .

Chemical Reactions Analysis

O-Butylhydroxylamine and its derivatives are versatile in chemical reactions. For instance, the aminooxy group of O-substituted hydroxylamines reacts readily with keto groups, allowing for further reactions with the remaining functional groups . The synthesis of O-(2,4-dinitrophenyl)hydroxylamine demonstrates its use in an N-amination/benzoylation procedure with various substituted pyridines, leading to the formation of polysubstituted N-benzoyliminopyridinium ylides .

Physical and Chemical Properties Analysis

The physical and chemical properties of O-Butylhydroxylamine derivatives are influenced by their molecular structure. For example, the presence of the ONO ligation-core and the specific anomeric nature of the glucopyranosylamine derivatives affect their reactivity and interaction with other molecules. These compounds are known to form hydrogen-bond interactions within the lattice, which can stabilize their conformation and influence their solubility and reactivity . The synthesis methods mentioned also highlight the functional group tolerance and the potential for a broad range of reactions that these compounds can undergo .

Scientific Research Applications

Synthesis and Isolation of Acyl Nitroxides

O-Butylhydroxylamine plays a critical role in the synthesis and isolation of acyl nitroxides. For instance, Alewood et al. (1978) highlighted its use in synthesizing a variety of hydroxamic acids, which can be oxidized to form acyl nitroxides. These compounds have applications in various chemical syntheses and potentially in bi-radical systems (Alewood et al., 1978).

Decomposition and Rearrangement Reactions

O-Butylhydroxylamine is involved in complex decomposition and rearrangement reactions. For example, Craig and Roberts (1972) found that the decomposition of certain allyl-substituted nitroxide radicals formed ButNO and other hydroxylamine derivatives. These reactions are significant for understanding the stability and transformation of these molecules in various conditions (Craig & Roberts, 1972).

Synthesis of Benzohydroximoyl Chlorides

In chemical synthesis, O-Butylhydroxylamine aids in producing benzohydroximoyl chlorides, as shown by Uchida and Kozuka (1984). They demonstrated that treating N-benzoyl-N-t-butylhydroxylamine with thionyl chloride yields O-chlorosulfinylbenzohydroximoyl chloride, which is valuable in various synthetic applications (Uchida & Kozuka, 1984).

Inhibition of ATP Synthesis in Biological Systems

Butylhydroxylamine, a derivative of O-Butylhydroxylamine, has been found to inhibit ATP synthesis in biological systems. This was illustrated in a study by Baeuerlein et al. (1982), where they observed the inhibition of ATP synthesis in TF1 · FO‐ATPase incorporated into liposomes, indicating its potential impact on biological processes (Baeuerlein, Skrzipczyk, & Küchler, 1982).

Antioxidant Properties and Impact on Cellular Aging

N-t-Butyl Hydroxylamine, a hydrolysis product of α-Phenyl-N-t-butyl Nitrone, has shown antioxidant properties and effects on cellular aging. Atamna et al. (2000) revealed its potent role in delaying senescence in human lung fibroblasts, suggesting significant biomedical applications (Atamna, Paler-Martinez, & Ames, 2000).

Synthesis of Modified Weinreb Amides

O-Butylhydroxylamine is instrumental in synthesizing modified Weinreb amides. Labeeuw et al. (2004) successfully used N-methyl-O-tert-butylhydroxylamine hydrochloride for this purpose, highlighting its utility in the efficient preparation of important chemical intermediates (Labeeuw, Phansavath, & Genêt, 2004).

Safety And Hazards

O-tert-Butylhydroxylamine is classified as a flammable solid and can form combustible dust concentrations in air . It can cause skin and eye irritation and may cause respiratory irritation . In case of exposure, it is recommended to wash off with plenty of water and seek medical attention .

properties

IUPAC Name

O-butylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-2-3-4-6-5/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVVIGQKJZLJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204773
Record name Hydroxylamine, O-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Butylhydroxylamine

CAS RN

5622-77-5
Record name Hydroxylamine, O-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005622775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
III I II - chemicalpapers.com
Reactions of a wide variety of N-acyl-O-alkylhydroxylamines with phenyl and a-naphthyl isocyanates, respectively, have been investigated with a view to synthesizing compounds …
Number of citations: 2 www.chemicalpapers.com
P Wonglom, S Ito, A Sunpapao - Fungal Ecology, 2020 - Elsevier
Trichoderma species are applied as biological control agents and biofertilizers to control plant diseases and enhance crop yields. The ability to inhibit pathogens, induce defense …
Number of citations: 124 www.sciencedirect.com
PK Rangachari, T Prior, RA Bell - Neuroendocrinology of Gastrointestinal …, 1995 - Springer
Discrimination is the essence of existence, whatever the puerile pundits of political correctness may wish to believe. Mercifully for life in general, Nature in her infinite wisdom exhibits a …
Number of citations: 2 link.springer.com
JM Lunetta, RA Zulim, SR Dueker, Y Lin, V Flaig… - Analytical …, 2002 - Elsevier
To understand differential tissue distribution of retinoids and carotenoids, as it might influence biological processes in humans, we developed and demonstrated a method for measuring …
Number of citations: 36 www.sciencedirect.com
LT Vuong, SR Dueker, SP Murphy - The American journal of …, 2002 - academic.oup.com
… β-Carotene, retinol, retinal, γ-tocopherol, α-tocopherol nicotinate, O-ethylhydroxylamine, and O-butylhydroxylamine were purchased from Sigma (St Louis, MO). α-Carotene and α-…
Number of citations: 163 academic.oup.com
P Decker, H Schweer - Carbohydrate Research, 1982 - Elsevier
Oxidation of pentitols and hexitols with bromine in the presence of calcium carbonate gave 2- and 3-uloses and 2,5-hexodiuloses, which were separated by capillary glc on silicone OV-…
Number of citations: 12 www.sciencedirect.com
FA Fitzpatrick - Analytical Chemistry, 1978 - ACS Publications
Prostaglandin and thromboxane methyl ester oxime trimethylsllyl ethers were efficiently separated by gas chromatography using a commercial open-tubular, glass capillary column …
Number of citations: 71 pubs.acs.org
PK Rangachari, T Prior, RA Bell - … of Gastrointestinal Ulceration, 2012 - books.google.com
MATERIALS AND METHODS The procedures used for obtaining the colonic epithelial preparations have been described in detail earlier”. Briefly, adult dogs of either sex were …
Number of citations: 0 books.google.com
CH Andrewes, H King, J Walker - Proceedings of the …, 1946 - royalsocietypublishing.org
The discovery of the pronounced anti-rickettsial activity of p-sulphonamidobenzamidine on experimental typhus infections in mice has led to a search for compounds of enhanced …
Number of citations: 53 royalsocietypublishing.org
R Plate, MJM Plaum, P Pintar, CG Jans… - Bioorganic & medicinal …, 1998 - Elsevier
… Starting from diamino acetone dihydrochloride monohydrate and O-butylhydroxylamine·HCl[20] the diamino derivative was prepared. H NMR: (MeOD, 200 MHz) δ 4.05 (t, 2H, OCH 2 ), …
Number of citations: 11 www.sciencedirect.com

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